![molecular formula C17H22O8 B579130 [(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate CAS No. 16741-11-0](/img/structure/B579130.png)
[(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate is a chemical compound with the molecular formula C17H22O8. It is a derivative of beta-D-galactopyranoside, where the hydroxyl groups at positions 2 and 6 are acetylated. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate typically involves the acetylation of beta-D-galactopyranoside. The process begins with the protection of the hydroxyl groups, followed by selective acetylation at positions 2 and 6. Common reagents used in this synthesis include acetic anhydride and
Properties
CAS No. |
16741-11-0 |
|---|---|
Molecular Formula |
C17H22O8 |
Molecular Weight |
354.355 |
IUPAC Name |
[(2R,3R,4S,5R,6R)-5-acetyloxy-3,4-dihydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H22O8/c1-10(18)22-9-13-14(20)15(21)16(24-11(2)19)17(25-13)23-8-12-6-4-3-5-7-12/h3-7,13-17,20-21H,8-9H2,1-2H3/t13-,14+,15+,16-,17-/m1/s1 |
InChI Key |
LAWWQPPCBUKFCD-DRRXZNNHSA-N |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)O)O |
Synonyms |
Benzyl β-D-galactopyranoside 2,6-diacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


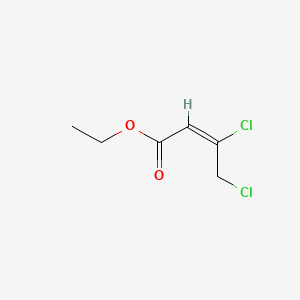
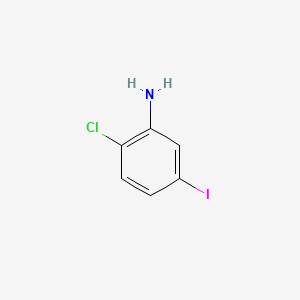

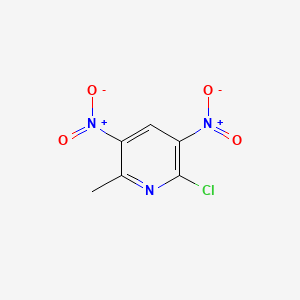
![5,8-Dioxa-2-azatricyclo[4.3.0.03,7]nona-1(9),3-diene](/img/structure/B579056.png)

![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)
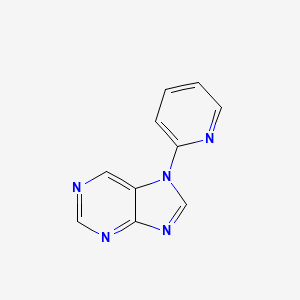

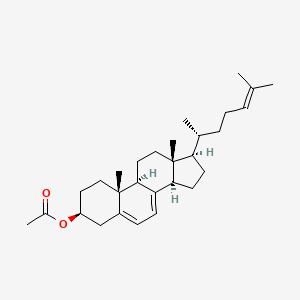
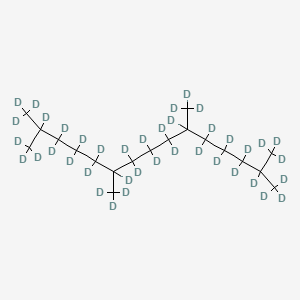
![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)
![Cyclopenta[cd]fluoranthene](/img/structure/B579070.png)
